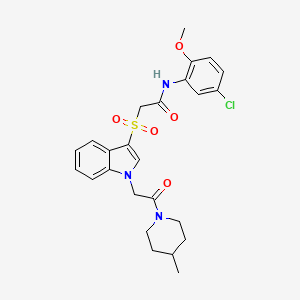

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28ClN3O5S/c1-17-9-11-28(12-10-17)25(31)15-29-14-23(19-5-3-4-6-21(19)29)35(32,33)16-24(30)27-20-13-18(26)7-8-22(20)34-2/h3-8,13-14,17H,9-12,15-16H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILUDRRCVWBWJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known by its CAS number 879054-55-4, is a compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H29ClN4O4S, with a molecular weight of approximately 444.98 g/mol. The structure features a chloro-substituted methoxyphenyl group and an indole derivative linked through a sulfonamide moiety, which may contribute to its biological activities.

Research indicates that compounds similar to this compound often exhibit diverse mechanisms of action, including:

- Cholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This inhibition can enhance cholinergic signaling, making such compounds potential candidates for treating Alzheimer's disease .

- Anti-inflammatory Effects : The sulfonamide group in the compound may contribute to anti-inflammatory properties by modulating inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

- Neuroprotective Activity : Some studies suggest that related compounds can protect neuronal cells from oxidative stress and apoptosis, which is beneficial in neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant AChE inhibitory activity. For example, compounds derived from similar scaffolds showed IC50 values ranging from 0.39 µM to 11.07 µM against human AChE, indicating strong potential for cognitive enhancement in therapeutic contexts .

In Vivo Studies

Animal model studies are essential for understanding the pharmacodynamics of this compound. Research has shown that administration of similar compounds can lead to improved memory and learning capabilities in rodent models of Alzheimer's disease. These effects are often correlated with reduced levels of amyloid-beta plaques and improved cholinergic function .

Case Studies

Several case studies highlight the efficacy of related compounds:

- Memory Enhancement in Rodents : A study demonstrated that a derivative with structural similarities to this compound significantly improved memory retention in mice subjected to memory impairment protocols.

- Neuroprotection Against Oxidative Stress : Another study indicated that related compounds could protect neuronal cells from oxidative damage induced by hydrogen peroxide exposure, showcasing their potential as neuroprotective agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C19H29ClN4O4S |

| Molecular Weight | 444.98 g/mol |

| AChE Inhibition IC50 | 0.39 - 11.07 µM |

| Neuroprotective Effects | Significant in rodent models |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is , with a molecular weight of approximately 458.9 g/mol. The compound features a complex structure that includes a chloro-substituted methoxyphenyl group, an indole moiety, and a piperidine derivative, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, studies have shown that they can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives targeting the Bcl-2 family proteins have been noted for their ability to promote apoptosis in cancer cells .

Neuropharmacology

The piperidine component suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in treating conditions like anxiety and depression. The modulation of serotonin and dopamine pathways could be a mechanism through which these compounds exert their effects .

Antimicrobial Properties

Emerging studies have highlighted the antimicrobial potential of compounds related to this compound. Their efficacy against various bacterial strains suggests possible applications in developing new antibiotics or adjunct therapies for resistant infections .

Table 1: Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Modified Piperidine/Pyrrolidine Substituents

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS: 878056-40-7)

- Structural Difference : Replaces the 4-methylpiperidinyl group with a pyrrolidinyl ring.

- Implications: Lipophilicity: Pyrrolidine’s smaller ring (5-membered vs. Bioactivity: Pyrrolidine derivatives often exhibit enhanced binding to GABA receptors or kinases, suggesting divergent target selectivity compared to the target compound .

N-(5-chloro-2-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide (CAS: 941911-50-8)

- Structural Difference : Replaces the indole-sulfonyl moiety with a piperidine-sulfonyl group and substitutes the methoxyphenyl with a methylphenyl.

- Implications :

- Solubility : The absence of the indole ring may improve aqueous solubility due to reduced aromatic stacking.

- Target Interaction : Sulfonylated piperidines are common in protease inhibitors (e.g., HIV-1 protease), indicating possible antiviral applications distinct from the indole-containing target compound .

Analogs with Heterocyclic Modifications

2-((3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS: 536715-23-8)

- Structural Difference : Replaces the indole with a pyrimidoindole core and substitutes the sulfonyl with a sulfanyl group.

- Implications: Electron Density: The sulfanyl group (vs. Thermodynamic Stability: Pyrimidoindole’s fused ring system may enhance rigidity, favoring DNA intercalation (common in anticancer agents) .

N-(5-Chloro-2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

- Structural Difference : Substitutes the indole-sulfonyl group with a pyridazinyl ring.

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Structural Difference : Simplified acetamide backbone lacking sulfonyl and indole groups.

- Implications :

Key Data Table: Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Lipoxygenase Inhibition : N-substituted acetamides with sulfonyl and heterocyclic groups (e.g., oxadiazole) show IC50 values in the 10–50 µM range, suggesting the target compound may share this activity .

- Antibacterial Activity : Analogous compounds (e.g., N-(pyrimidin-2-yl)acetamides) exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus, highlighting the acetamide scaffold’s versatility .

- Electronic Properties : Theoretical studies on chlorophenyl acetamides indicate that HOMO-LUMO gaps (~4.5 eV) correlate with stability and reactivity, which may influence the target compound’s pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.